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molecular formula C10H15N B073990 N-Butylaniline CAS No. 1126-78-9

N-Butylaniline

Cat. No. B073990
M. Wt: 149.23 g/mol
InChI Key: VSHTWPWTCXQLQN-UHFFFAOYSA-N
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Patent
US09409858B2

Procedure details

N-butylaniline (6a) Was synthesized in an analogous manner previously reported (Org Lett, 4, 581).11 Briefly, CuI (19 mg, 0.1 mmol) and freshly ground K3PO4 (849 mg, 4 mmol) were placed in a sealed tube followed by sequential addition of isopropanol (2 mL), ethylene glycol (0.222 mL, 4.0 mL), phenyl-iodide (0.224 mL, 2.0 mmol) and n-butylamine (0.237 mL, 2.4 mmol). The tube was then sealed and stirring commenced at 80° C. for 18 h. After cooling to room temperature the reaction was diluted with water:ethyl ether (1:1, 10 mL). The aqueous layer was extracted with ether (3×5 mL), washed with brine (15 mL), dried over sodium sulfate and concentrated in vacuo. Purification via flash chromatography afforded the title compound as a yellow oil (235 mg, 79%). 1H NMR (400 MHz, CDCl3) δ 7.19 (m, 2H), 6.70 (t, J=7.2 Hz, 1H), 6.61 (d, J=8.4 Hz, 2H), 3.60 (br, 1H), 3.12 (t, J=7.2 Hz, 2H), 1.62 (m, 2H), 1.44 (m, 2H), 0.98 (t, J=7.2 Hz, 3H). Spectra matches that reported in Okano et al., “Synthesis of secondary arylamines through copper-mediated intermolecular aryl amination,” Org Lett 2003, 5(26):4987-4990.
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
0.224 mL
Type
reactant
Reaction Step One
Quantity
0.237 mL
Type
reactant
Reaction Step One
Quantity
0.222 mL
Type
solvent
Reaction Step One
Name
water ethyl ether
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
K3PO4
Quantity
849 mg
Type
reactant
Reaction Step Three
Name
CuI
Quantity
19 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O-]P([O-])([O-])=O.[K+].[K+].[K+].C(O)(C)C.[C:13]1(I)[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.[CH2:20]([NH2:24])[CH2:21][CH2:22][CH3:23]>O.C(OCC)C.[Cu]I.C(O)CO>[CH2:20]([NH:24][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)[CH2:21][CH2:22][CH3:23] |f:0.1.2.3,7.8|

Inputs

Step One
Name
Quantity
2 mL
Type
reactant
Smiles
C(C)(C)O
Name
Quantity
0.224 mL
Type
reactant
Smiles
C1(=CC=CC=C1)I
Name
Quantity
0.237 mL
Type
reactant
Smiles
C(CCC)N
Name
Quantity
0.222 mL
Type
solvent
Smiles
C(CO)O
Step Two
Name
water ethyl ether
Quantity
10 mL
Type
solvent
Smiles
O.C(C)OCC
Step Three
Name
K3PO4
Quantity
849 mg
Type
reactant
Smiles
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
Name
CuI
Quantity
19 mg
Type
catalyst
Smiles
[Cu]I

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The tube was then sealed
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with ether (3×5 mL)
WASH
Type
WASH
Details
washed with brine (15 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification via flash chromatography

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(CCC)NC1=CC=CC=C1
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 235 mg
YIELD: PERCENTYIELD 79%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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